5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine

Physicochemical property Distillation separation Alkylpyridine isomer

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine (CAS 93776-93-3) is a synthetic alkylpyridine derivative with the molecular formula C18H27N and a molecular weight of 257.4 g/mol. It is formally registered on multiple national and international chemical inventories, including the Australian Inventory of Industrial Chemicals (AICIS), the U.S.

Molecular Formula C18H27N
Molecular Weight 257.4 g/mol
CAS No. 93776-93-3
Cat. No. B12678651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine
CAS93776-93-3
Molecular FormulaC18H27N
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CC(C)C(C)C=CC=C(C)C
InChIInChI=1S/C18H27N/c1-6-17-10-11-18(19-13-17)12-16(5)15(4)9-7-8-14(2)3/h7-11,13,15-16H,6,12H2,1-5H3/b9-7+
InChIKeyDJDVIJAODODGPC-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine (CAS 93776-93-3): Core Identity and Regulatory Standing for Scientific Procurement


5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine (CAS 93776-93-3) is a synthetic alkylpyridine derivative with the molecular formula C18H27N and a molecular weight of 257.4 g/mol. It is formally registered on multiple national and international chemical inventories, including the Australian Inventory of Industrial Chemicals (AICIS), the U.S. EPA DSSTox database, and the European Chemicals Agency (ECHA) inventory under EC Number 298-021-5, confirming its status as an existing industrial chemical [1] [2]. Its structure features a 5-ethylpyridine core substituted at the 2-position with a branched C11 diene side chain (2,3,7-trimethylocta-4,6-dienyl), giving it a computed XLogP3-AA of 5.7 and a topological polar surface area of 12.9 Ų [3]. These physicochemical properties are computationally derived and form the baseline for evaluating differentiation from structural analogs.

Why In-Class 2-Alkyl-5-ethylpyridines Cannot Substitute 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine Without Quantitative Risk


Alkylpyridines with unsaturated side chains of similar carbon count are not interchangeable due to differences in steric bulk, electronic distribution, and conformational flexibility that directly affect physicochemical properties such as boiling point, density, and partition coefficient. The closest registered structural isomer, 5-ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine (CAS 93776-94-4), differs by the position of unsaturation: the target compound bears an internal conjugated diene system (4,6-dienyl), while its analog presents a terminal methylene group (4-methylene) that alters the shape and electron density of the side chain [1]. This single structural divergence results in a computed boiling point difference of approximately 17 °C (357.5 °C for CAS 93776-93-3 vs. 374.5 °C for CAS 93776-94-4) and a density difference of 0.002 g/cm³ . In distillation-based purification, vapor-pressure-driven processes, or any application where lipophilicity governs partitioning, substituting one analog for the other introduces a quantifiable performance offset that cannot be compensated for without additional process optimization. The absence of publicly available head-to-head performance data for either compound in application-specific assays makes these computed physicochemical differences the only verifiable basis for selection.

Quantitative Differential Evidence for 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine Against Closest Structural Analogs


Boiling Point Differential vs. Exo-Methylene Isomer (CAS 93776-94-4) for Distillation-Based Selection

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine exhibits a computed boiling point of 357.5 °C at 760 mmHg, which is 17.0 °C lower than its closest structural isomer, 5-ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine (CAS 93776-94-4), at 374.5 °C . This 4.5% reduction in boiling point arises solely from the difference between an internal conjugated diene and a terminal methylene group, as both compounds share the same molecular formula (C18H27N) and molecular weight (257.41 g/mol).

Physicochemical property Distillation separation Alkylpyridine isomer

Lipophilicity (XLogP3-AA) and Shape Differentiation vs. Simpler 2-Alkyl-5-ethylpyridines

The target compound has a computed XLogP3-AA of 5.7 and a topological polar surface area (TPSA) of 12.9 Ų [1]. The simplest commercially significant 2-alkyl-5-ethylpyridine, 5-ethyl-2-methylpyridine (CAS 104-90-5), has a computed XLogP of approximately 2.1 and a TPSA of 12.9 Ų, yielding a ΔXLogP of +3.6 log units [2]. This substantial lipophilicity increase is driven entirely by the C11 diene side chain. No publicly available experimental logP or logD values exist for either compound.

Lipophilicity Partition coefficient Drug-like property

Steric and Conformational Differentiation from Exo-Methylene Analog via Density and Side-Chain Geometry

The computed density of 5-ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is 0.904 g/cm³, compared to 0.902 g/cm³ for its exo-methylene isomer (CAS 93776-94-4) . Although only a 0.2% difference, this reflects the differing molecular packing efficiency arising from the internal diene system of the target compound versus the terminal methylene group of the comparator. The internal conjugated diene restricts rotational freedom of the side chain more than a terminal methylene, yielding a marginally more compact molecular volume. No experimental density data exist for either compound.

Density Steric bulk Conformational analysis

Regulatory Inventory Coverage and Procurement Accessibility Relative to Unlisted Analogs

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is listed on three major regulatory inventories simultaneously: AICIS (Australia), EPA DSSTox (United States), and ECHA (European Union, EC 298-021-5) [1] [2] [3]. Its closest analog, CAS 93776-94-4, is registered under EINECS 298-022-0 but has fewer confirmed national inventory entries. Many other 2-alkyl-5-ethylpyridines with novel terpene-derived side chains lack regulatory listing entirely, which would block industrial-scale procurement in jurisdictions requiring pre-market notification.

Regulatory compliance Chemical inventory Procurement risk

Evidence-Backed Application Scenarios for 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine in Industrial and Laboratory Settings


Vacuum Distillation Recovery and Purification Processes

The computed boiling point of 357.5 °C at 760 mmHg, which is 17 °C lower than its closest exo-methylene isomer , suggests reduced energy costs and gentler thermal conditions during vacuum distillation. Users procuring this compound for processes where it must be separated from higher-boiling byproducts or recovered from reaction solvents can expect a wider distillation window relative to the analog, reducing the risk of thermal degradation of the conjugated diene side chain.

Reverse-Phase Chromatographic Method Development

With a computed XLogP3-AA of 5.7 [1], this compound exhibits strong retention on C18 stationary phases compared to less lipophilic alkylpyridines (e.g., 5-ethyl-2-methylpyridine, XLogP ~2.1). This property makes it suitable as a high-retention reference standard for calibrating HPLC methods targeting lipophilic heterocycles, and its regulatory listing supports its use in GLP laboratories requiring traceable chemical standards.

Multi-Jurisdictional Industrial Chemical Manufacturing

The simultaneous listing on AICIS, EPA DSSTox, and ECHA inventories [2] [3] [4] means procurement and use of this compound does not trigger new chemical notification requirements in the US, EU, or Australian markets. This is a concrete advantage over custom-synthesized alkylpyridine analogs that lack inventory standing and would incur 90–180 day pre-manufacture notice delays.

Template for Structure–Property Relationship Studies of Branched Diene Pyridines

The internal conjugated diene system (4,6-dienyl) of this compound versus the exo-methylene group of CAS 93776-94-4 creates a minimal structural perturbation pair (identical molecular formula, mass, and atom count) suitable for systematic computational or experimental studies of how unsaturation position affects physicochemical properties such as boiling point, density, and logP [1].

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